FR900098

描述

属性

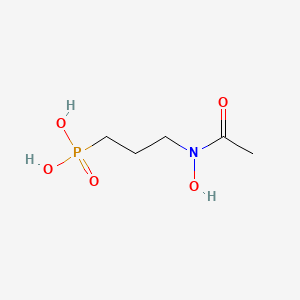

IUPAC Name |

3-[acetyl(hydroxy)amino]propylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P/c1-5(7)6(8)3-2-4-12(9,10)11/h8H,2-4H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMNDDZSIHLLLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216710 | |

| Record name | 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66508-32-5 | |

| Record name | FR 900098 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66508-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FR-900098 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0711Y106HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Siege: FR900098's Mechanism of Action Against DXP Reductoisomerase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FR900098, a potent phosphonate antibiotic, has garnered significant attention as a promising therapeutic agent, particularly in the context of antimalarial and antibacterial drug development. Its efficacy lies in its targeted inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXP reductoisomerase or DXR), a critical enzyme in the non-mevalonate or methylerythritol phosphate (MEP) pathway. This pathway is essential for the biosynthesis of isoprenoids in many pathogens, including Plasmodium falciparum and Mycobacterium tuberculosis, but is absent in humans, making DXR an ideal drug target.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound on DXP reductoisomerase, consolidating quantitative data, detailing experimental protocols, and visualizing key molecular interactions and pathways.

Introduction: The MEP Pathway and the Role of DXP Reductoisomerase

Isoprenoids are a vast and diverse class of organic molecules essential for various cellular functions, including cell wall biosynthesis, electron transport, and protein modification. While humans synthesize isoprenoid precursors via the mevalonate pathway, many bacteria, parasites, and plants utilize the MEP pathway.[1][2][4][6][7] DXP reductoisomerase (DXR) catalyzes the second committed step in this pathway: the NADPH-dependent reduction and isomerization of 1-deoxy-D-xylulose-5-phosphate (DXP) to 2-C-methyl-D-erythritol-4-phosphate (MEP).[2][5][6][8][9] The essentiality of this pathway in pathogens and its absence in their human hosts underscore the therapeutic potential of DXR inhibitors like this compound.[1][2][3][4][6][7]

The following diagram illustrates the central role of DXP reductoisomerase in the MEP pathway.

Caption: The MEP pathway, highlighting the inhibition of DXP reductoisomerase (DXR) by this compound.

Mechanism of Inhibition: A Slow, Tight-Binding Inhibitor

This compound acts as a potent inhibitor of DXP reductoisomerase.[1][9] Structural and kinetic studies have revealed that it is a slow, tight-binding inhibitor.[9] This mode of inhibition is characterized by an initial weak binding followed by a slow isomerization to a tightly bound complex.

The retrohydroxamate moiety of this compound is crucial for its inhibitory activity. It is thought to chelate a divalent metal cation (such as Mg²⁺ or Mn²⁺) in the enzyme's active site, which is essential for catalysis.[10] This coordination, along with interactions with the DXP and NADPH binding sites, locks the enzyme in an inactive conformation.[4][7][10]

Crystal structures of DXR in complex with this compound and the cofactor NADPH have provided detailed insights into the binding mode.[1][4][7] These studies show that this compound occupies the DXP binding site and its acetyl group extends towards the NADPH binding pocket.[2][6] The additional methyl group of this compound, compared to its analog fosmidomycin, forms a van der Waals contact with a tryptophan residue, which may account for its increased potency.[1]

The following diagram illustrates the proposed mechanism of this compound inhibition.

Caption: Proposed slow, tight-binding inhibition mechanism of DXP reductoisomerase by this compound.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound against DXP reductoisomerase has been quantified across various pathogenic organisms. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key parameters used to evaluate its efficacy.

| Organism | Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |

| Plasmodium falciparum | PfDXR | 18 | 3.7 ± 0.9 | [1][9] |

| Acinetobacter baumannii | AbIspC | 19.5 - 45.5 | Not Reported | [11] |

| Klebsiella pneumoniae | KpIspC | ~45.5 | Not Reported | [11] |

| Mycobacterium tuberculosis | MtbDxr | 1,450 (1.45 µM) | Not Reported | [10] |

| Yersinia pestis | YpDxr | 330 (0.33 µM) | Not Reported | [10] |

Table 1: Inhibitory Potency of this compound against DXP Reductoisomerase from Various Pathogens.

Experimental Protocols

The determination of the inhibitory mechanism and potency of this compound relies on robust experimental methodologies. Below are outlines of key experimental protocols.

DXP Reductoisomerase Inhibition Assay

This assay is fundamental to determining the IC₅₀ and Kᵢ values of inhibitors.

Objective: To measure the enzymatic activity of DXP reductoisomerase in the presence of varying concentrations of this compound.

Principle: The activity of DXP reductoisomerase is monitored by the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.

General Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing a divalent cation (e.g., 1 mM MnCl₂), a specific concentration of NADPH (e.g., 0.3 mM), and the purified DXR enzyme (e.g., 50 nM).[12]

-

Inhibitor Addition: Varying concentrations of this compound (or other inhibitors) are added to the reaction mixture. A control with no inhibitor is also prepared.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, 1-deoxy-D-xylulose-5-phosphate (DXP), at various concentrations (e.g., 0-250 µM).[12]

-

Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plots. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Kᵢ values are determined through analysis of enzyme kinetics data (e.g., Michaelis-Menten plots in the presence of the inhibitor).

The following workflow diagram illustrates the DXP reductoisomerase inhibition assay.

Caption: A generalized workflow for the DXP reductoisomerase inhibition assay.

X-ray Crystallography

Structural studies are crucial for understanding the molecular interactions between this compound and DXP reductoisomerase.

Objective: To determine the three-dimensional structure of the DXR-FR900098 complex.

General Protocol:

-

Protein Expression and Purification: DXP reductoisomerase is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified DXR is co-crystallized with this compound, a divalent cation, and a stable analog of NADPH. This is typically achieved through vapor diffusion methods, screening a wide range of crystallization conditions.

-

Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.[4][7]

Conclusion and Future Directions

This compound is a highly effective inhibitor of DXP reductoisomerase, a key enzyme in the essential MEP pathway of many pathogens. Its mechanism as a slow, tight-binding inhibitor, elucidated through kinetic and structural studies, provides a solid foundation for its further development as an antimicrobial agent. The quantitative data on its potency against various organisms highlight its potential as a broad-spectrum drug.

Future research should focus on optimizing the pharmacological properties of this compound to enhance its efficacy and overcome potential resistance mechanisms. Structure-guided drug design, leveraging the detailed understanding of its binding mode, can lead to the development of novel analogs with improved activity and selectivity.[2][6][8][9] Furthermore, exploring combination therapies with other antimicrobial agents could be a promising strategy to combat drug-resistant infections.

References

- 1. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Structural studies on Mycobacterium tuberculosis DXR in complex with the antibiotic FR-900098 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism and inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl this compound analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Structure-guided design and biosynthesis of a novel FR-900098 analogue as a potent Plasmodium falciparum 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationships of the MEPicides: N-acyl and O-linked Analogs of this compound as Inhibitors of Dxr from Mycobacterium tuberculosis and Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization and Inhibition of 1-Deoxy-d-Xylulose 5-Phosphate Reductoisomerase: A Promising Drug Target in Acinetobacter baumannii and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Cornerstone of an Immunosuppressant: A Technical Guide to Streptomyces rubellomurinus as the Source of FR900098

For Immediate Release

A Deep Dive into the Microbial Origin of a Potent Immunosuppressive Agent

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on Streptomyces rubellomurinus, the actinobacterium responsible for producing the promising immunosuppressant, FR900098. This document outlines the biosynthetic pathway of this compound, provides detailed experimental protocols for the cultivation of S. rubellomurinus and the extraction of the target compound, and presents quantitative data on its production.

Introduction

Streptomyces rubellomurinus, a Gram-positive, filamentous bacterium, was first identified as the natural producer of the phosphonic acid antibiotic this compound.[1] This compound has garnered significant interest due to its potent immunosuppressive and antimalarial activities.[2][3] this compound exerts its biological effects by inhibiting the non-mevalonate pathway of isoprenoid biosynthesis, a critical metabolic route in many pathogens but absent in humans, making it an attractive target for drug development.[2][3] This guide provides a comprehensive overview of the microbial production of this compound, from the genetics of its biosynthesis to practical methodologies for its isolation.

Quantitative Production of this compound

While specific fermentation yield data for this compound from its native producer, Streptomyces rubellomurinus, remains proprietary, significant insights into its production potential have been gained through heterologous expression studies. The biosynthetic gene cluster for this compound has been successfully expressed in Escherichia coli, providing a valuable platform for production and pathway engineering.

| Production Host | Titer (mg/L) | Notes |

| Escherichia coli (initial strain) | 6.3 | Heterologous expression of the this compound biosynthetic gene cluster.[1] |

| Escherichia coli (engineered strain) | 96 | 16-fold improvement achieved through combinatorial pathway engineering and culture optimization.[4] |

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces rubellomurinus is orchestrated by a dedicated gene cluster encoding a series of enzymes (FrbA-FrbJ). The pathway commences with a key phosphonate-forming reaction and proceeds through a series of modifications to yield the final product.

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway of this compound, detailing the enzymatic conversions from the precursor, phosphoenolpyruvate, to the final active compound.

Caption: Proposed biosynthetic pathway of this compound in S. rubellomurinus.

Key Biosynthetic Enzymes

The following table summarizes the key enzymes involved in the this compound biosynthetic pathway and their putative functions.

| Gene | Enzyme | Putative Function | EC Number |

| frbA | Phosphoenolpyruvate mutase | Catalyzes the conversion of phosphoenolpyruvate to phosphonopyruvate. | 5.4.2.9 |

| frbC | 2-Phosphonomethylmalate synthase | Condenses phosphonopyruvate and acetyl-CoA to form 2-phosphonomethylmalate. | 2.3.3.19 |

| frbD | 3-Phosphonomethylmalate dehydratase | Isomerizes 2-phosphonomethylmalate to 3-phosphonomethylmalate. | - |

| frbB | 2-Oxo-4-phosphonobutanoate dehydrogenase | Oxidative decarboxylation to form 2-oxo-4-phosphonobutanoate. | - |

| frbE | Aminotransferase | Catalyzes the amination of 2-oxo-4-phosphonobutanoate. | - |

| frbH | Bifunctional cytidylyltransferase/decarboxylase | Decarboxylates 2-amino-4-phosphonobutanoate and attaches a CMP moiety. | - |

| frbF | N-acetyltransferase | Acetylates the amino group of the CMP-phosphonate intermediate. | - |

| frbG | N-acetyl-3-aminopropylphosphonate-CMP N-hydroxylase | Hydroxylates the acetylated nitrogen. | - |

| frbJ | FR-900098 hydroxylase | Potentially involved in further modification of this compound. | - |

Experimental Protocols

Cultivation of Streptomyces rubellomurinus for this compound Production

This protocol is a general guideline for the cultivation of S. rubellomurinus to promote the production of this compound. Optimization of media components and culture conditions may be required to enhance yields.

4.1.1. Media and Reagents

-

Seed Medium (per liter):

-

Soluble Starch: 20 g

-

Yeast Extract: 5 g

-

Peptone: 5 g

-

CaCO₃: 1 g

-

Adjust pH to 7.0-7.2 before autoclaving.

-

-

Production Medium (per liter):

-

Glycerol: 30 g

-

Soybean Meal: 20 g

-

NaCl: 5 g

-

K₂HPO₄: 1 g

-

MgSO₄·7H₂O: 0.5 g

-

FeSO₄·7H₂O: 0.01 g

-

Adjust pH to 7.0 before autoclaving.

-

4.1.2. Protocol

-

Inoculum Preparation: Inoculate a loopful of S. rubellomurinus spores or mycelial fragments from a mature agar plate into a 250 mL flask containing 50 mL of seed medium.

-

Seed Culture Incubation: Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

-

Production Culture Inoculation: Transfer 5% (v/v) of the seed culture to a 1 L flask containing 200 mL of production medium.

-

Production Fermentation: Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200-250 rpm. Monitor the production of this compound periodically using a suitable analytical method such as HPLC.

Caption: Workflow for the cultivation of S. rubellomurinus for this compound production.

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and initial purification of this compound from the fermentation broth of S. rubellomurinus. Further purification steps may be necessary to achieve high purity.

4.2.1. Materials and Reagents

-

Fermentation broth of S. rubellomurinus

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anion exchange chromatography resin (e.g., Dowex 1x8)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, water)

4.2.2. Protocol

-

Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Acidification and Extraction: Adjust the pH of the supernatant to 2.0-3.0 with HCl. Extract the acidified supernatant three times with an equal volume of ethyl acetate.

-

Back Extraction: Combine the organic extracts and back-extract three times with a small volume of deionized water adjusted to pH 7.0-8.0 with NaOH.

-

Anion Exchange Chromatography: Apply the aqueous extract to a column packed with a suitable anion exchange resin. Wash the column with deionized water and elute this compound with a salt gradient (e.g., 0-1 M NaCl).

-

Silica Gel Chromatography: Pool the fractions containing this compound, desalt, and concentrate. Apply the concentrated sample to a silica gel column and elute with a solvent system such as a chloroform-methanol-water mixture.

-

Purity Analysis: Analyze the purity of the final product using techniques like HPLC and NMR.

Caption: General workflow for the extraction and purification of this compound.

Conclusion

Streptomyces rubellomurinus remains a cornerstone in the study and production of the potent immunosuppressant this compound. The elucidation of its biosynthetic pathway has opened avenues for metabolic engineering to enhance production titers, as demonstrated by the successful heterologous expression in E. coli. The protocols provided in this guide offer a foundation for researchers to cultivate S. rubellomurinus and isolate this compound, facilitating further investigation into its therapeutic potential. Continued research into the optimization of fermentation and purification processes, as well as a deeper understanding of the regulatory mechanisms governing its biosynthesis, will be crucial in harnessing the full potential of this microbial powerhouse and its valuable secondary metabolite.

References

- 1. uniprot.org [uniprot.org]

- 2. ENZYME - 2.3.3.18 2-phosphinomethylmalate synthase [enzyme.expasy.org]

- 3. Cloning, expression, and biochemical characterization of Streptomyces rubellomurinus genes required for biosynthesis of antimalarial compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rhea - reaction knowledgebase [rhea-db.org]

A Technical Guide to the Chemical Synthesis of FR900098 and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR900098 is a potent natural product inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. This pathway is essential for the survival of many pathogenic bacteria and parasites, including the malaria parasite Plasmodium falciparum, but is absent in humans, making DXR an attractive target for the development of novel anti-infective agents.[1][2] this compound, an N-acetyl derivative of fosmidomycin, exhibits enhanced activity compared to its parent compound.[2] This guide provides an in-depth overview of the prominent chemical synthesis routes for this compound and its structurally diverse analogs, complete with detailed experimental protocols, comparative data, and pathway visualizations to aid researchers in this field.

Core Synthetic Strategies

Several synthetic strategies have been developed for the total synthesis of this compound and its analogs. The most notable approaches include a convergent route based on the Michaelis-Becker reaction and N-alkylation, a strategy centered around a key nitroso-ene reaction, and various methods for the derivatization of the core structure to produce a wide range of analogs with improved pharmacological properties.

Route 1: Convergent Synthesis via Michaelis-Becker Reaction and N-Alkylation

This widely adopted and optimized route offers a scalable and efficient synthesis of this compound.[3] The key steps involve the synthesis of a protected hydroxylamine intermediate, followed by a Michaelis-Becker reaction to introduce the phosphonate moiety, and subsequent deprotection and acylation.

Signaling Pathway: Michaelis-Becker/N-Alkylation Route

Caption: Convergent synthesis of this compound via the Michaelis-Becker reaction.

Experimental Protocols

Step 1: Synthesis of O-Benzyl-N-Boc-N-(3-bromopropyl)hydroxylamine (4) [3]

-

Protection of O-Benzylhydroxylamine: To a solution of O-benzylhydroxylamine in a suitable solvent, di-tert-butyl dicarbonate (Boc₂O) is added to yield N-Boc-O-benzylhydroxylamine.

-

Alkylation: The protected hydroxylamine is then alkylated with 1,3-dibromopropane in the presence of a base (e.g., sodium hydride) in an appropriate solvent like THF to afford the key intermediate 4 . The reaction is typically carried out at room temperature and monitored by TLC for completion. Purification is achieved by column chromatography.

Step 2: Michaelis-Becker Reaction to form Dibenzyl (3-(N-Boc-N-benzyloxyamino)propyl)phosphonate (5) [3]

-

To a solution of dibenzyl phosphite in a suitable solvent (e.g., DMF), a base such as cesium carbonate is added, followed by the addition of 4 and a catalytic amount of tetrabutylammonium iodide (TBAI). The reaction mixture is stirred at room temperature until completion. The product 5 is isolated after aqueous workup and purified by column chromatography.

Step 3: Deprotection and N-Acetylation to yield Dibenzyl (3-(N-acetyl-N-benzyloxyamino)propyl)phosphonate (8) [3]

-

Boc Deprotection: The Boc protecting group of 5 is removed by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature to give the amine intermediate 6 .

-

N-Acetylation: The resulting amine 6 is then acetylated using acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) in DCM to yield the N-acetylated product 8 .

Step 4: Final Deprotection to this compound (2) [3]

-

The benzyl protecting groups on both the phosphonate and hydroxylamine moieties of 8 are simultaneously removed by catalytic hydrogenolysis. This is typically achieved using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere in a solvent such as ethanol or methanol. The final product, this compound (2 ), is obtained after filtration of the catalyst and removal of the solvent.

Quantitative Data

| Step | Product | Starting Material(s) | Key Reagents | Yield (%) | Reference |

| 1 | O-Benzyl-N-Boc-N-(3-bromopropyl)hydroxylamine (4) | O-Benzylhydroxylamine, 1,3-Dibromopropane | Boc₂O, Base | High | [3] |

| 2 | Dibenzyl (3-(N-Boc-N-benzyloxyamino)propyl)phosphonate (5) | Compound 4 , Dibenzyl phosphite | Cs₂CO₃, TBAI | 82 | [3] |

| 3a | Dibenzyl (3-(N-benzyloxyamino)propyl)phosphonate (6) | Compound 5 | TFA | High | [3] |

| 3b | Dibenzyl (3-(N-acetyl-N-benzyloxyamino)propyl)phosphonate (8) | Compound 6 | Acetic Anhydride | High | [3] |

| 4 | This compound (2) | Compound 8 | H₂, Pd/C | 98 | [3] |

| Overall | This compound (2) | O-Benzylhydroxylamine | - | ~66 | [3][4] |

Route 2: Synthesis via Nitroso-Ene Reaction

An alternative and efficient approach to the core structure of this compound involves a key nitroso-ene reaction. This strategy offers a different disconnection and can be advantageous for the synthesis of certain analogs.[5]

Signaling Pathway: Nitroso-Ene Reaction Route

Caption: Synthesis of this compound utilizing a key nitroso-ene reaction.

Experimental Protocols

Step 1: Nitroso-Ene Reaction [5]

-

Diethyl allylphosphonate is reacted with nitrosocarbonyl methane, which can be generated in situ, to form the corresponding ene adduct. The reaction is typically carried out in an inert solvent at low temperatures.

Step 2: Hydrogenation and Deprotection [5]

-

The resulting ene adduct is then subjected to hydrogenation to reduce the double bond.

-

Finally, dealkylation of the phosphonate esters, for instance by using bromotrimethylsilane followed by hydrolysis, affords this compound. A variation of this route using dibenzyl allylphosphonate allows for a one-step hydrogenation and dealkylation.[5]

Synthesis of this compound Analogs

The core structure of this compound has been extensively modified to explore structure-activity relationships (SAR) and to develop compounds with improved properties, such as enhanced cell permeability and broader spectrum of activity. Key modifications include N-acyl, O-linked, and α-substitutions.[1][6]

N-Acyl Analogs

The N-acetyl group of this compound can be replaced with various other acyl groups to probe the binding pocket of the DXR enzyme.

Experimental Workflow: Synthesis of N-Acyl Analogs

Caption: General workflow for the synthesis of N-acyl analogs of this compound.

Protocol: The common intermediate, diethyl (3-(N-benzyloxyamino)propyl)phosphonate, is acylated with a variety of acid chlorides or activated carboxylic acids. Subsequent deprotection of the phosphonate esters and the benzyl group yields the desired N-acyl analogs.[6]

O-Linked Analogs

Modifications at the hydroxyl group of the hydroxamate moiety have also been explored to investigate the importance of this group for DXR inhibition.

Protocol: The synthesis of O-linked analogs typically involves the alkylation or arylation of a protected N-hydroxy intermediate before the introduction of the phosphonate group or at a later stage of the synthesis.[6]

α-Substituted Analogs

Introduction of substituents at the α-position relative to the phosphonate group has been shown to enhance inhibitory potency.[1]

Protocol: The synthesis of α-substituted analogs often starts from a correspondingly substituted α,β-unsaturated aldehyde, which is then elaborated through a series of reactions, including the introduction of the phosphonate and the N-acetyl-N-hydroxyamino moieties.

Conclusion

The chemical synthesis of this compound and its analogs has been a subject of intensive research, leading to the development of several efficient and versatile synthetic routes. The Michaelis-Becker/N-alkylation approach stands out as a robust and scalable method for the preparation of the parent compound. The exploration of various analogs through modifications at the N-acyl, O-linked, and α-positions has provided valuable insights into the structure-activity relationships of DXR inhibitors and has led to the discovery of compounds with improved pharmacological profiles. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel anti-infective agents targeting the non-mevalonate pathway.

References

- 1. Deciphering the Late Biosynthetic Steps of Antimalarial Compound FR-900098 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the Potent Antimalarial Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

FR900098 as an Inhibitor of the Non-Mevalonate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of FR900098, a potent natural product inhibitor of the non-mevalonate (MEP) pathway of isoprenoid biosynthesis. Isoprenoids are a vast and diverse class of molecules essential for the survival of many pathogenic bacteria, parasites, and plants, but are synthesized via a distinct pathway in humans (the mevalonate pathway). This difference makes the MEP pathway an attractive target for the development of novel antimicrobial agents. This guide details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, provides detailed experimental protocols for its study, and visualizes key pathways and workflows.

Introduction

This compound, a natural phosphonic acid derivative isolated from Streptomyces rubellomurinus, has emerged as a promising antimicrobial agent due to its specific inhibition of the non-mevalonate (MEP) pathway.[1] This pathway is essential for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids, in most bacteria, apicomplexan parasites (such as the malaria parasite Plasmodium falciparum), and plants.[1][2] In contrast, humans utilize the mevalonate (MVA) pathway for isoprenoid biosynthesis, rendering the MEP pathway an ideal target for selective drug development.[1]

This compound is a close structural analog of fosmidomycin, another well-characterized MEP pathway inhibitor. However, this compound often exhibits superior potency.[1][3] This guide will delve into the core aspects of this compound as a research tool and potential therapeutic lead.

The Non-Mevalonate (MEP) Pathway

The MEP pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, begins with the condensation of pyruvate and glyceraldehyde 3-phosphate and involves a series of enzymatic steps to produce IPP and DMAPP.

References

Unraveling the Molecular Target of FR900098: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR900098 is a potent natural product that has garnered significant interest in the field of drug discovery due to its selective activity against a variety of pathogens, including bacteria and parasites responsible for diseases like malaria. This technical guide provides an in-depth exploration of the molecular target of this compound, its mechanism of action, and the associated signaling pathway. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising antimicrobial agent.

This compound's efficacy stems from its specific inhibition of a key enzyme in the methylerythritol phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in most bacteria, plants, and apicomplexan parasites such as Plasmodium falciparum.[1][2] Crucially, this pathway is absent in humans, who utilize the mevalonate (MVA) pathway for isoprenoid synthesis, making the enzymes of the MEP pathway attractive targets for the development of selective antimicrobial therapies.[2]

The Molecular Target: 1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR)

The primary molecular target of this compound has been unequivocally identified as 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC.[1][3] DXR catalyzes the second committed step in the MEP pathway: the NADPH-dependent reduction and isomerization of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[2][4] Inhibition of DXR effectively blocks the production of essential isoprenoid precursors, leading to cell death in susceptible organisms.

Mechanism of Inhibition

Kinetic studies have revealed that this compound acts as a potent inhibitor of DXR. Structural and mechanistic analyses have shown that this compound is a competitive inhibitor with respect to the substrate DXP and an uncompetitive inhibitor with respect to the cofactor NADPH. This indicates that this compound binds to the DXP-binding site of the enzyme-NADPH complex. The hydroxamate moiety of this compound is crucial for its inhibitory activity, as it chelates the divalent metal ion (e.g., Mn²⁺ or Mg²⁺) present in the active site of DXR, which is essential for catalysis.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against DXR has been quantified for various organisms, demonstrating its broad-spectrum potential. The following tables summarize the key quantitative data.

| Organism | Assay Type | Value (nM) | Reference(s) |

| Plasmodium falciparum | IC₅₀ (Enzymatic) | 18 | [5] |

| Plasmodium falciparum | IC₅₀ (In vitro) | 118 (93.3–149) | [5] |

| Plasmodium falciparum | Kᵢ | 3.7 ± 0.9 | |

| Francisella tularensis LVS | IC₅₀ (Enzymatic) | 230 | [1] |

| Escherichia coli | IC₅₀ (Enzymatic) | 62 | [1] |

| Yersinia pestis | IC₅₀ (Enzymatic) | 230 | [6] |

Table 1: Inhibitory Activity of this compound against DXR and Whole Organisms. IC₅₀ represents the half-maximal inhibitory concentration, and Kᵢ represents the inhibition constant. Values in parentheses for P. falciparum (In vitro) represent the 95% confidence interval.

| Organism | Assay Type | Value (µM) | Reference(s) |

| Francisella novicida | MIC | 254 | [7] |

| Francisella novicida | EC₅₀ | 23.2 ± 1.2 | [1] |

Table 2: Antimicrobial Activity of this compound. MIC represents the minimum inhibitory concentration, and EC₅₀ represents the half-maximal effective concentration.

Signaling Pathway: The Methylerythritol Phosphate (MEP) Pathway

This compound exerts its effect by disrupting the MEP pathway, a critical route for the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.

Experimental Protocols

DXR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the activity of DXR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Materials:

-

Purified recombinant DXR enzyme

-

1-deoxy-D-xylulose 5-phosphate (DXP) substrate

-

NADPH

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing MgCl₂)

-

This compound or other test inhibitors

-

UV-visible spectrophotometer and microplate reader

Procedure:

-

Prepare a reaction mixture in a microplate well containing the assay buffer, a fixed concentration of DXR enzyme, and NADPH.

-

Add varying concentrations of this compound (or other inhibitors) to the wells. Include a control with no inhibitor.

-

Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding a fixed concentration of the substrate DXP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Materials:

-

Bacterial or parasitic culture

-

Appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria)

-

This compound

-

Sterile 96-well microplates

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism in the growth medium.

-

Add the microbial inoculum to each well containing the diluted this compound. Include a positive control well with inoculum but no drug, and a negative control well with medium only.

-

Incubate the microplate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity (indicating microbial growth). The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Experimental and Logical Workflows

Workflow for DXR Inhibitor Screening

The process of identifying and characterizing DXR inhibitors like this compound typically follows a structured workflow.

Conclusion

This compound is a specific and potent inhibitor of DXR, a key enzyme in the essential MEP pathway of many pathogenic organisms. Its well-defined molecular target and mechanism of action, coupled with its efficacy against clinically relevant pathogens, make it a valuable lead compound in the development of novel anti-infective agents. The data and protocols presented in this guide offer a solid foundation for further research and development efforts aimed at harnessing the therapeutic potential of this compound and its analogs. The clear distinction of the MEP pathway as the target underscores the potential for high selectivity and a favorable safety profile in human applications.

References

- 1. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism and inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resistance to the antimicrobial agent fosmidomycin and an this compound prodrug through mutations in the deoxyxylulose phosphate reductoisomerase gene (dxr) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Novel Antibiotic: The Early Discovery and Isolation of FR900098

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FR900098 is a phosphonic acid antibiotic that has garnered significant interest for its potent and targeted antimicrobial activity. First isolated in the late 1970s, its unique mechanism of action, which involves the inhibition of the non-mevalonate pathway of isoprenoid biosynthesis, sets it apart from many conventional antibiotics. This pathway is crucial for the survival of many pathogenic bacteria and parasites, including the malaria parasite Plasmodium falciparum, but is absent in humans, making it an attractive target for antimicrobial drug development. This technical guide provides a comprehensive overview of the early discovery, isolation, and characterization of this compound, with a focus on the original experimental protocols and quantitative data.

Discovery and Producing Organism

This compound was first discovered by researchers at Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) as part of a screening program for new phosphonic acid antibiotics. The producing organism was a strain of Streptomyces isolated from a soil sample.[1][2] Taxonomic studies of this strain led to its classification as a new species, named Streptomyces rubellomurinus.[3]

Fermentation and Production

The production of this compound was achieved through submerged fermentation of Streptomyces rubellomurinus. While the exact composition of the fermentation medium used in the initial studies is not fully detailed in readily available literature, typical fermentation processes for Streptomyces involve the use of complex media to support robust growth and secondary metabolite production.[4][5]

Experimental Protocols:

General Fermentation Protocol for Streptomyces:

A typical production process would involve the following stages:

-

Spore Suspension Preparation: A mature culture of Streptomyces rubellomurinus grown on a suitable agar medium (e.g., ISP4) is used to prepare a spore suspension in sterile water.[6]

-

Seed Culture: The spore suspension is inoculated into a seed medium, which is a nutrient-rich broth designed for rapid biomass accumulation. The seed culture is incubated on a rotary shaker at a controlled temperature (typically 28-30°C) for 2-3 days.[6]

-

Production Culture: The seed culture is then transferred to a larger production fermentor containing the main fermentation medium. The production medium is formulated to promote the synthesis of the desired secondary metabolite, this compound. Fermentation is carried out for several days (typically 4-9 days) under controlled conditions of temperature, pH, and aeration.[4][6]

Isolation and Purification

The isolation of this compound from the fermentation broth was a multi-step process involving various chromatographic techniques to separate the compound from other metabolites and impurities. The process took advantage of the physicochemical properties of this compound, such as its ionic nature and hydrophobicity.

Experimental Protocols:

Isolation and Purification Workflow:

-

Broth Filtration: The fermentation broth is filtered to remove the Streptomyces rubellomurinus mycelium.

-

Adsorption Chromatography: The clarified broth is passed through a column packed with a non-polar adsorbent resin, such as Diaion® HP-20. This step serves to capture this compound and other organic molecules from the aqueous broth.[7]

-

Elution: The column is washed with water to remove salts and other polar impurities. This compound is then eluted from the resin using a solvent such as aqueous methanol.

-

Ion-Exchange Chromatography: The eluate containing this compound is further purified using ion-exchange chromatography. Given that this compound is a phosphonic acid, an anion exchange resin like QAE-Sephadex would be effective for its purification. The compound binds to the positively charged resin and is subsequently eluted by increasing the salt concentration or changing the pH of the buffer.

-

Further Chromatographic Steps: Additional purification steps, potentially including silica gel chromatography or reversed-phase chromatography, may be employed to achieve a high degree of purity.

-

Crystallization: The purified this compound is crystallized, often as a monosodium salt, to yield a stable, solid product.[2]

Physicochemical Properties

The early characterization of this compound established its fundamental physicochemical properties, which are essential for its formulation and further development.

Table 1: Physicochemical Properties of this compound Monosodium Salt

| Property | Value |

| Appearance | White to light brown powder |

| Molecular Formula | C₅H₁₁NNaO₅P |

| Molecular Weight | 219.11 g/mol |

| CAS Number | 73226-73-0 |

| Solubility | Soluble in water (≥20 mg/mL) |

| Storage Temperature | -20°C |

[Data sourced from commercial suppliers and may reflect current knowledge rather than exclusively the initial 1980s findings.][1][8]

Mechanism of Action and Signaling Pathway

This compound exerts its antimicrobial effect by targeting the non-mevalonate pathway (also known as the MEP pathway) for isoprenoid biosynthesis.[2][6] Specifically, it is a potent inhibitor of the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), which catalyzes the second committed step in this pathway.[9] Isoprenoids are essential for various cellular functions, including the formation of cell membranes and electron transport chains. The inhibition of DXR leads to the depletion of essential isoprenoids, ultimately resulting in bacterial cell death. A key advantage of targeting this pathway is that it is absent in humans, who utilize the mevalonate pathway for isoprenoid synthesis, thus providing a basis for the selective toxicity of this compound.

Biological Activity

Initial studies on this compound revealed its potent activity against a range of Gram-negative bacteria.[2] Its antibacterial action was observed to interfere with bacterial cell wall synthesis, leading to the formation of spheroplasts in susceptible cells.[2] Subsequent research has expanded our understanding of its antimicrobial spectrum and potency.

Table 2: In Vitro Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Organism | MIC (µg/mL) |

| Escherichia coli | >100 |

| Klebsiella pneumoniae | >100 |

| Pseudomonas aeruginosa | >100 |

| Proteus vulgaris | >100 |

| Staphylococcus aureus | >100 |

| Bacillus subtilis | >100 |

More recent studies have provided more detailed quantitative data on the inhibitory activity of this compound against specific enzymes and organisms.

Table 3: Inhibitory Activity of this compound

| Target/Organism | IC₅₀ / EC₅₀ (µM) |

| E. coli DXR (IC₅₀) | 0.062 |

| F. tularensis LVS DXR (IC₅₀) | 0.230 |

| Francisella novicida (EC₅₀) | 23.2 |

| Plasmodium falciparum (IC₅₀) | 0.118 |

[IC₅₀: Half-maximal inhibitory concentration against the enzyme; EC₅₀: Half-maximal effective concentration against the whole organism.][3][10]

Conclusion

The early discovery and isolation of this compound laid the groundwork for the development of a new class of antibiotics with a novel mechanism of action. The initial studies successfully identified the producing organism, established a method for its production and purification, and characterized its fundamental properties and biological activity. The targeted inhibition of the non-mevalonate pathway continues to make this compound and its analogs promising candidates for further research and development in the ongoing battle against infectious diseases. This guide provides a foundational understanding of the pioneering work that brought this important molecule to the attention of the scientific community.

References

- 1. FR-900098 = 97 NMR 73226-73-0 [sigmaaldrich.com]

- 2. Studies on new phosphonic acid antibiotics. I. FR-900098, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribosome engineering and fermentation optimization leads to overproduction of tiancimycin A, a new enediyne natural product from Streptomyces sp. CB03234 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FR 900098 Monosodium Salt | LGC Standards [lgcstandards.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(N-acetyl-N-hydroxy)aminopropylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid, a phosphonic acid derivative with significant biological activity. This document compiles available quantitative data, outlines detailed experimental protocols for the determination of key properties for which specific data is not publicly available, and presents a visualization of its primary mechanism of action. The information herein is intended to support research, development, and application of this compound in various scientific disciplines.

Introduction

3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid, also known by its designation FR-900098, is a potent antibacterial and antimalarial agent.[1][2] Its mechanism of action involves the inhibition of the 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis.[1][3] This pathway is essential for many pathogens but absent in humans, making it an attractive target for antimicrobial drug development.[4] A thorough understanding of the physicochemical properties of this compound is critical for its development as a therapeutic agent, influencing aspects such as formulation, bioavailability, and pharmacokinetics.

Physicochemical Properties

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C5H12NO5P | [5][6] |

| Molecular Weight | 197.126 g/mol | [5] |

| Density | 1.492 g/cm³ | [5] |

| Boiling Point | 448.9 °C at 760 mmHg | [5] |

| Predicted XlogP | -2.3 | [6] |

| Monoisotopic Mass | 197.045296 g/mol | [6] |

Experimental Protocols

While specific experimental data for some properties of 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid are lacking in the literature, this section provides detailed, generalized methodologies for their determination. These protocols are based on standard pharmaceutical and chemical research practices.

Determination of Acid Dissociation Constant (pKa)

The pKa of a compound is a critical parameter that influences its solubility, absorption, and distribution in biological systems. For a phosphonic acid derivative such as this, multiple pKa values are expected due to the presence of the phosphonic acid and hydroxamic acid moieties. Potentiometric titration is a standard and reliable method for pKa determination.

Protocol: Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh a sample of 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid and dissolve it in a known volume of deionized, carbonate-free water to create a solution of a specific concentration (e.g., 0.01 M).

-

Standardization of Titrant: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), by titrating it against a primary standard such as potassium hydrogen phthalate (KHP).

-

Titration Setup:

-

Place the analyte solution in a temperature-controlled vessel (e.g., 25 °C).

-

Immerse a calibrated pH electrode and a temperature probe into the solution.

-

Use a magnetic stirrer to ensure homogeneity.

-

Use a calibrated burette to add the standardized NaOH solution in small, precise increments.

-

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before the next addition. Continue the titration past the expected equivalence points.

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values can be determined from the half-equivalence points on the titration curve. For a diprotic acid, the first pKa is the pH at which half of the first acidic proton has been neutralized, and the second pKa is the pH at the midpoint between the first and second equivalence points.

-

Alternatively, the equivalence points can be determined by calculating the first or second derivative of the titration curve.

-

Specialized software can be used to refine the pKa values from the titration data.

-

Logical Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects the dissolution rate and bioavailability of a drug candidate. The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid to a known volume of an aqueous buffer at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline) in a sealed, temperature-controlled container. The excess solid ensures that a saturated solution is formed.

-

-

Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent.

-

Determine the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Reporting: Express the solubility in units of mass per volume (e.g., mg/mL or µg/mL) or as a molar concentration (e.g., mM).

Experimental Workflow for Solubility Determination

Caption: Shake-flask method workflow for solubility determination.

Biological Activity and Mechanism of Action

3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid (FR-900098) is a potent inhibitor of the enzyme 1-deoxy-D-xylulose-5-phosphate (DOXP) reductoisomerase (also known as IspC).[1][3][7] This enzyme catalyzes the second step in the non-mevalonate pathway of isoprenoid biosynthesis, a metabolic pathway essential for the survival of many bacteria, parasites (including the malaria parasite Plasmodium falciparum), and plants, but absent in humans.[3][4]

The non-mevalonate pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for the biosynthesis of all isoprenoids. Isoprenoids are a large and diverse class of molecules with numerous vital functions.

The inhibition of DOXP reductoisomerase by FR-900098 is competitive with respect to the natural substrate, DOXP, and uncompetitive with respect to the cofactor NADPH.[7] This means that NADPH must bind to the enzyme before FR-900098 can bind to the DOXP active site.[7] By blocking this essential metabolic step, FR-900098 deprives the pathogen of the necessary isoprenoid precursors, leading to cell death.

Inhibition of the Non-Mevalonate Pathway

References

- 1. Alkoxycarbonyloxyethyl ester prodrugs of this compound with improved in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on phosphonic acid antibiotics. IV. Synthesis and antibacterial activity of analogs of 3-(N-acetyl-N-hydroxyamino)-propylphosphonic acid (FR-900098) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Convergent and Divergent Biosynthetic Strategies Towards Phosphonic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS#:66508-32-5 | 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid | Chemsrc [chemsrc.com]

- 6. PubChemLite - 3-(n-acetyl-n-hydroxy)aminopropylphosphonate (C5H11NO5P) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for In Vitro Testing of FR900098 Activity

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of FR900098, a potent inhibitor with dual mechanisms of action. The primary activities of this compound that can be assayed in vitro are the inhibition of Gαq/11 protein signaling and the inhibition of 1-deoxy-D-xylulose-5-phosphate (DXP) reductoisomerase.

Section 1: In Vitro Assays for Gαq/11 Protein Inhibition

This compound and its close analog FR900359 are widely recognized as selective inhibitors of the Gαq and Gα11 subunits of heterotrimeric G proteins.[1] Activation of Gq-coupled G protein-coupled receptors (GPCRs) initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[2][3][4] The following protocols describe two standard methods to quantify the inhibitory activity of this compound on this pathway.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of a Gq-coupled GPCR.[4][5][6][7] The inhibitory effect of this compound is quantified by its ability to reduce this calcium response.

Data Presentation: Inhibitory Activity of this compound in Calcium Mobilization Assay

| Parameter | Value | Cell Line | Gq-coupled GPCR | Agonist Used |

| This compound IC50 | 15 nM | HEK293 | M1 Muscarinic Acetylcholine Receptor | Carbachol (1 µM) |

| This compound IC50 | 25 nM | CHO-K1 | Angiotensin II Type 1 Receptor | Angiotensin II (100 nM) |

| Z'-factor | 0.85 | HEK293 | M1 Muscarinic Acetylcholine Receptor | Carbachol (1 µM) |

Experimental Protocol: Calcium Mobilization Assay

Materials:

-

HEK293 or CHO-K1 cells stably expressing a Gq-coupled receptor of interest (e.g., M1 muscarinic receptor or AT1 angiotensin receptor).

-

Black, clear-bottom 96- or 384-well microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

-

Pluronic F-127.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound stock solution (in DMSO).

-

Agonist stock solution (e.g., Carbachol, Angiotensin II).

Procedure:

-

Cell Plating:

-

Dye Loading:

-

Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in the assay buffer.

-

Aspirate the culture medium from the cell plate and add the dye loading solution to each well.

-

Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.[5]

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the this compound dilutions to the appropriate wells and incubate for 30 minutes at room temperature.

-

-

Agonist Stimulation and Signal Detection:

-

Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add the agonist at a final concentration that elicits a robust response (e.g., EC80).

-

Measure the fluorescence intensity for 60-120 seconds. The change in fluorescence is proportional to the increase in intracellular calcium.[6][7]

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline.

-

Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Mandatory Visualization: Experimental Workflow for Calcium Mobilization Assay

IP-One Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[8][9][10][11] The IP-One assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive immunoassay.[8][9][10][11]

Data Presentation: Inhibitory Activity of this compound in IP-One Assay

| Parameter | Value | Cell Line | Gq-coupled GPCR | Agonist Used |

| This compound IC50 | 30 nM | HEK293 | M1 Muscarinic Acetylcholine Receptor | Carbachol (1 µM) |

| This compound IC50 | 45 nM | CHO-K1 | Angiotensin II Type 1 Receptor | Angiotensin II (100 nM) |

| Z'-factor | 0.78 | HEK293 | M1 Muscarinic Acetylcholine Receptor | Carbachol (1 µM) |

Experimental Protocol: IP-One HTRF Assay

Materials:

-

Cells expressing the Gq-coupled receptor of interest.

-

White, solid-bottom 384-well microplates.

-

IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer).

-

This compound stock solution (in DMSO).

-

Agonist stock solution.

Procedure:

-

Cell Plating and Stimulation:

-

Seed cells into the microplate.

-

Prepare serial dilutions of this compound and add to the wells.

-

Add the agonist to stimulate the cells.

-

Incubate for the desired time (e.g., 30-60 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate, diluted in the lysis buffer, to each well.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Detection:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

The signal is inversely proportional to the concentration of IP1.

-

Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

Mandatory Visualization: Gq Signaling Pathway

Section 2: In Vitro Assay for DXP Reductoisomerase Inhibition

This compound is a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate (DXP) reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis.[12][13][14][15] This pathway is essential in many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans, making DXR an attractive drug target.[13][14]

DXP Reductoisomerase (DXR) Enzymatic Assay

The activity of DXR is measured by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm. The inhibitory effect of this compound is determined by its ability to reduce the rate of this reaction.

Data Presentation: Inhibitory Activity of this compound against DXR

| Parameter | Value | Enzyme Source | Substrate |

| This compound IC50 | 18 nM | Recombinant P. falciparum DXR | 1-deoxy-D-xylulose-5-phosphate (DXP) |

| This compound IC50 | 62 nM | Recombinant E. coli DXR | 1-deoxy-D-xylulose-5-phosphate (DXP) |

| This compound Ki | 9 nM | Recombinant P. falciparum DXR | Competitive with respect to DXP |

Experimental Protocol: DXR Enzymatic Assay

Materials:

-

Purified recombinant DXR enzyme.

-

Assay Buffer: 100 mM Tris-HCl (pH 7.8), 2 mM MgCl2, 1 mM DTT.

-

1-deoxy-D-xylulose-5-phosphate (DXP) substrate solution.

-

NADPH solution.

-

This compound stock solution (in water or buffer).

Procedure:

-

Reaction Mixture Preparation:

-

In a UV-transparent 96-well plate or cuvette, prepare the reaction mixture containing the assay buffer, DXP, and NADPH.

-

-

Inhibitor Addition:

-

Add serial dilutions of this compound to the reaction mixture.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

-

Enzyme Addition and Reaction Monitoring:

-

Initiate the reaction by adding the DXR enzyme.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance curve.

-

Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

Mandatory Visualization: DXP Reductoisomerase Reaction and Inhibition

References

- 1. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 8. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. | Semantic Scholar [semanticscholar.org]

- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Double ester prodrugs of this compound display enhanced in-vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of FR900098 Efficacy in Murine Models

These application notes provide detailed protocols for utilizing murine models of Experimental Autoimmune Uveitis (EAU) and allergic asthma to assess the in vivo efficacy of FR900098, a potent Gαq/11 inhibitor. The content is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a selective inhibitor of the Gαq and Gα11 subunits of heterotrimeric G proteins.[1][2] These G proteins are critical transducers of signals from numerous G protein-coupled receptors (GPCRs), leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC).[2] Dysregulation of Gq/11 signaling is implicated in various inflammatory and autoimmune diseases. By inhibiting this pathway, this compound presents a therapeutic potential for these conditions. These protocols outline the use of established murine models to test this hypothesis.

Murine Model for Experimental Autoimmune Uveitis (EAU)

Experimental Autoimmune Uveitis (EAU) is a well-established mouse model that recapitulates many features of human autoimmune uveitis, an inflammatory ocular disease.[3][4][5][6] The model is induced by immunization with retinal antigens, leading to a T-cell mediated autoimmune response against the retina.[4][7]

EAU Induction Protocol in C57BL/6J Mice

This protocol is adapted from established methods for inducing EAU in C57BL/6J mice.[4][5]

Materials:

-

6-8 week old female C57BL/6J mice

-

Interphotoreceptor retinoid-binding protein (IRBP) peptide 1-20

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile phosphate-buffered saline (PBS)

-

Syringes and needles

Procedure:

-

Antigen Emulsion Preparation: Prepare an emulsion of IRBP peptide in CFA at a 1:1 (v/v) ratio. The final concentration of the IRBP peptide should be 200 µg per 100 µL of emulsion.

-

Immunization (Day 0): Subcutaneously inject each mouse with 100 µL of the IRBP/CFA emulsion distributed over the back and base of the tail.

-

Pertussis Toxin Administration (Day 0): Immediately after immunization, administer 1.5 µg of PTX intraperitoneally (i.p.) in 100 µL of PBS.

-

Disease Monitoring: Monitor the mice for clinical signs of uveitis starting from day 12 post-immunization. Clinical scoring can be performed using fundoscopy.[4][8] Disease onset is typically observed between days 12-14, with peak severity around days 20-22.[4]

Proposed Protocol for this compound Efficacy Evaluation in EAU

Treatment Groups:

-

Group 1: Vehicle control (e.g., saline or appropriate solvent)

-

Group 2: this compound (low dose)

-

Group 3: this compound (high dose)

-

Group 4: Dexamethasone (positive control)

Administration:

-

Route: Intraperitoneal (i.p.) or oral gavage.

-

Dosing: Based on previous in vivo studies with this compound, a starting dose range of 10-50 mg/kg could be explored.[9]

-

Schedule: Administer treatment daily starting from day 7 post-immunization (prophylactic) or from the onset of clinical signs (therapeutic).

Efficacy Assessment:

-

Clinical Scoring: Grade the severity of uveitis using fundoscopy at regular intervals (e.g., days 14, 18, 21, and 28). A scoring system from 0 (no disease) to 4 (severe disease) can be used.[8]

-

Histopathology: At the end of the study, enucleate the eyes and process for histology to assess inflammatory cell infiltration and retinal damage.

-

Cytokine Analysis: Analyze the levels of pro-inflammatory cytokines (e.g., IL-17, IFN-γ) in the serum or ocular tissues.[7]

Exemplar Quantitative Data for this compound Efficacy in EAU

| Treatment Group | Mean Clinical Score (Day 21) | Inflammatory Cell Infiltration (Histology Score) | Retinal IL-17A Levels (pg/mL) |

| Vehicle Control | 3.5 ± 0.5 | 3.2 ± 0.4 | 150 ± 25 |

| This compound (10 mg/kg) | 2.1 ± 0.6 | 1.8 ± 0.5 | 85 ± 20 |

| This compound (50 mg/kg) | 1.2 ± 0.4 | 0.9 ± 0.3 | 40 ± 15 |

| Dexamethasone | 0.8 ± 0.3 | 0.5 ± 0.2 | 25 ± 10 |

Murine Model for Allergic Asthma

Murine models of allergic asthma are widely used to study airway inflammation, hyperresponsiveness, and remodeling.[10][11] The most common model involves sensitization and subsequent challenge with an allergen, such as ovalbumin (OVA).[12][13]

OVA-Induced Allergic Asthma Protocol in BALB/c Mice

This protocol is a standard method for inducing an eosinophilic asthma phenotype.[11][14]

Materials:

-

6-8 week old BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

Sterile PBS

-

Nebulizer

Procedure:

-

Sensitization (Days 0 and 7): Sensitize mice with an i.p. injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.[11]

-

Airway Challenge (Days 14-17): Challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes daily for four consecutive days using a nebulizer.[11]

-

Assessment (Day 18): 24 hours after the final challenge, perform assessments.[11]

Proposed Protocol for this compound Efficacy Evaluation in Asthma

Treatment Groups:

-

Group 1: Vehicle control

-

Group 2: this compound (low dose)

-

Group 3: this compound (high dose)

-

Group 4: Dexamethasone (positive control)

Administration:

-

Route: Intraperitoneal (i.p.) or intranasal.

-

Dosing: A starting dose range of 10-50 mg/kg can be explored.

-

Schedule: Administer treatment 1 hour prior to each OVA challenge.

Efficacy Assessment:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts to quantify inflammatory cells, particularly eosinophils.[10]

-

Lung Histology: Perfuse and fix the lungs for histological analysis of inflammatory infiltrates and mucus production (using PAS staining).[11]

-

Cytokine Levels in BAL Fluid: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid.[14]

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to methacholine using a whole-body plethysmograph.

Exemplar Quantitative Data for this compound Efficacy in Asthma

| Treatment Group | Total Cells in BALF (x10^5) | Eosinophils in BALF (x10^4) | IL-4 in BALF (pg/mL) |

| Vehicle Control | 8.2 ± 1.5 | 45 ± 8 | 120 ± 22 |

| This compound (10 mg/kg) | 4.5 ± 1.1 | 22 ± 6 | 75 ± 18 |

| This compound (50 mg/kg) | 2.1 ± 0.8 | 8 ± 4 | 35 ± 12 |

| Dexamethasone | 1.5 ± 0.5 | 3 ± 2 | 20 ± 9 |

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Gq/11 Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound efficacy in the EAU model.

Caption: Experimental workflow for this compound efficacy evaluation in asthma.

References

- 1. Oncogenic Gq/11 signaling acutely drives and chronically sustains metabolic reprogramming in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]